molecular formula C9H12N2O4 B10760536 3-Amino-6-Hydroxy-Tyrosine CAS No. 920013-11-2

3-Amino-6-Hydroxy-Tyrosine

Cat. No.: B10760536
CAS No.: 920013-11-2
M. Wt: 212.20 g/mol
InChI Key: OIXIYIGKZVEKPI-LURJTMIESA-N
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Description

3-Amino-6-Hydroxy-Tyrosine is an organic compound belonging to the class of tyrosine and its derivatives. It is characterized by the presence of an amino group at the third position and a hydroxyl group at the sixth position on the tyrosine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-Hydroxy-Tyrosine typically involves the hydroxylation of tyrosine derivatives. One common method is the biocatalytic approach, where specific enzymes such as tyrosine hydroxylase are employed to introduce the hydroxyl group at the desired position . Chemical synthesis can also be achieved through multi-step reactions involving the protection and deprotection of functional groups, followed by selective hydroxylation and amination reactions .

Industrial Production Methods: Industrial production of this compound often relies on biotechnological processes. Microorganisms such as Escherichia coli are genetically engineered to express the necessary enzymes for the biosynthesis of this compound. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-Hydroxy-Tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Amino-6-Hydroxy-Tyrosine involves its interaction with specific enzymes and receptors in biological systems. For example, it can act as a substrate for tyrosine hydroxylase, leading to the production of catecholamines such as dopamine and norepinephrine. These neurotransmitters play crucial roles in various physiological processes, including mood regulation, cognition, and motor control .

Comparison with Similar Compounds

Uniqueness: 3-Amino-6-Hydroxy-Tyrosine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes .

Properties

CAS No.

920013-11-2

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

(2S)-2-amino-3-(5-amino-2,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H12N2O4/c10-5-1-4(2-6(11)9(14)15)7(12)3-8(5)13/h1,3,6,12-13H,2,10-11H2,(H,14,15)/t6-/m0/s1

InChI Key

OIXIYIGKZVEKPI-LURJTMIESA-N

Isomeric SMILES

C1=C(C(=CC(=C1N)O)O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C(=CC(=C1N)O)O)CC(C(=O)O)N

Origin of Product

United States

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